N-(4-Piperidylmethyl)aniline

Descripción general

Descripción

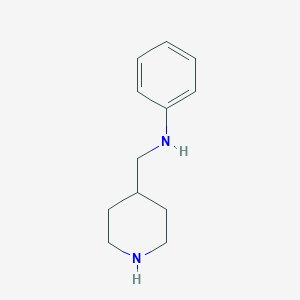

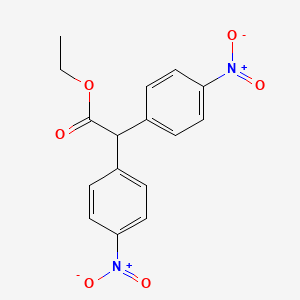

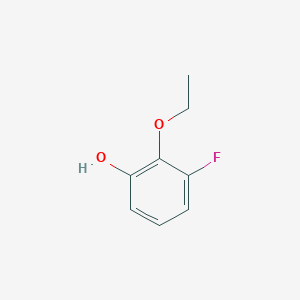

N-(4-Piperidylmethyl)aniline is a useful research chemical, an intermediate used in the preparation of dehydroxy isoquine derivatives which are potential antimalarial agents . It has a molecular weight of 190.28 and a molecular formula of C12H18N2 . The compound appears as a pale yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of N-(4-Piperidylmethyl)aniline includes a piperidine ring and an aniline moiety . The piperidine rings of similar molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .

Chemical Reactions Analysis

Aniline compounds, including N-(4-Piperidylmethyl)aniline, are known to undergo various chemical reactions. For instance, chemists generally regard benzene rings as preformed units that are elaborated to build larger molecules . This idea has been challenged in reactions for making anilines .

Physical And Chemical Properties Analysis

N-(4-Piperidylmethyl)aniline has a boiling point of 308.7 ℃ at 760 mmHg and a density of 1.068 g/cm^3 . It has a LogP value of 2.77380, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .

Aplicaciones Científicas De Investigación

Role in Drug Design

Piperidine derivatives, such as N-(4-Piperidylmethyl)aniline, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine moiety is a common structure in many drugs, making N-(4-Piperidylmethyl)aniline a valuable compound in drug design .

Synthesis of Piperidine Derivatives

N-(4-Piperidylmethyl)aniline can be used in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have diverse applications in medicinal chemistry .

Anti-inflammatory Applications

While not directly linked to N-(4-Piperidylmethyl)aniline, it’s worth noting that many piperidine-related compounds exhibit potent anti-inflammatory effects . Therefore, it’s possible that N-(4-Piperidylmethyl)aniline could be used to synthesize new anti-inflammatory agents .

Industrial Applications

N-(4-Piperidylmethyl)aniline is also used in industry. However, the specific industrial applications aren’t detailed in the available resources.

Safety And Hazards

Propiedades

IUPAC Name |

N-(piperidin-4-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-5,11,13-14H,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQKQSWOMFKXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Piperidylmethyl)aniline | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)